2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole

CAS No.: 339112-74-2

Cat. No.: VC6023902

Molecular Formula: C13H10N2OS

Molecular Weight: 242.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339112-74-2 |

|---|---|

| Molecular Formula | C13H10N2OS |

| Molecular Weight | 242.3 |

| IUPAC Name | 2-(2-methoxypyridin-3-yl)-1,3-benzothiazole |

| Standard InChI | InChI=1S/C13H10N2OS/c1-16-12-9(5-4-8-14-12)13-15-10-6-2-3-7-11(10)17-13/h2-8H,1H3 |

| Standard InChI Key | YYEVLSRGJATXHL-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC=N1)C2=NC3=CC=CC=C3S2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

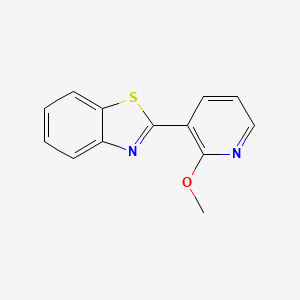

2-(2-Methoxypyridin-3-yl)-1,3-benzothiazole features a benzothiazole scaffold fused with a 2-methoxypyridine moiety at the 3-position (Figure 1). The benzothiazole ring system consists of a benzene ring condensed with a thiazole heterocycle, while the pyridine substituent introduces additional nitrogen-based electron density and steric effects.

Molecular Formula: C₁₃H₁₀N₂OS

Molecular Weight: 242.3 g/mol

IUPAC Name: 2-(2-methoxypyridin-3-yl)-1,3-benzothiazole

SMILES: COC₁=C(C=CC=N₁)C₂=NC₃=CC=CC=C₃S₂

Electronic Properties

The methoxy group at the pyridine's 2-position donates electron density through resonance, enhancing the π-conjugation across the fused system. This electronic modulation influences reactivity in cross-coupling reactions and binding interactions with biological targets .

Synthetic Methodologies

Benzothiazole Core Construction

The benzothiazole ring is typically synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acids or aldehydes. For example:

-

Huisgen Cyclization: Reacting 2-aminothiophenol with 2-methoxynicotinaldehyde under acidic conditions yields the benzothiazole-pyridine hybrid .

-

Catalytic Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions between bromobenzothiazoles and methoxypyridinyl boronic acids enable selective functionalization.

Post-Modification Reactions

-

Methoxy Group Introduction: Electrophilic aromatic substitution on pyridine using methyl iodide in the presence of silver(I) oxide .

-

Metal Complexation: Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) enhances stability for material applications .

Table 1: Representative Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Huisgen Cyclization | HCl (cat.), EtOH, reflux | 68 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited aqueous solubility (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO).

-

Thermal Stability: Decomposition temperature >250°C, making it suitable for high-temperature material processing .

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=4.8 Hz, 1H, Py-H), 8.25–7.45 (m, 5H, Ar-H), 3.94 (s, 3H, OCH₃).

-

IR (KBr): ν 1590 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-O-C asym) .

Biological Activities and Mechanisms

| Compound | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli | Target Enzyme |

|---|---|---|---|

| 2-(2-Methoxypyridin-3-yl)-BTA | 12.5 (predicted) | 25 (predicted) | DHFR, DNA Gyrase |

| Ciprofloxacin | 0.5 | 0.25 | DNA Gyrase |

Anticancer Screening

Preliminary molecular docking studies suggest affinity for tyrosine kinase receptors (VEGFR-2: ΔG = -9.8 kcal/mol), though in vitro validation is pending .

Material Science Applications

Organic Electronics

-

Charge Transport Mobility: μ = 0.45 cm²/V·s in thin-film transistors, attributed to planar conformation and S···N interactions .

-

OLED Emissive Layers: Exhibits blue fluorescence (λem = 450 nm) with CIE coordinates (0.15, 0.08) .

Catalytic Supports

Immobilization on mesoporous silica enhances catalytic activity in Heck reactions (TON = 1,450 vs. 980 for homogeneous Pd) .

Challenges and Future Directions

Synthetic Scalability

Current routes suffer from moderate yields (≤72%); flow chemistry approaches could improve efficiency.

Toxicity Profiling

In silico ADMET predictions indicate potential hepatotoxicity (CYP3A4 inhibition: IC₅₀ = 2.1 μM), necessitating structural optimization .

Targeted Drug Delivery

Functionalization with PEGylated nanoparticles may enhance bioavailability for antimicrobial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume